molecular formula C4H6O2 B051336 3-Butenoic acid CAS No. 625-38-7

3-Butenoic acid

Cat. No. B051336
Key on ui cas rn: 625-38-7
M. Wt: 86.09 g/mol
InChI Key: PVEOYINWKBTPIZ-UHFFFAOYSA-N
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Patent
US08691204B2

Procedure details

NHS ester of 3-butenoic acid was synthesized based following literature procedure.32 3-butenoic acid (1.0 g, 1.2 mmol) and NHS (1.47 g, 1.28 mmol) were dissolved in THF (30 ml). The solution was cooled in an ice bath and N,N′-dicyclohyxylcarbodiimide (DCC, 2.4 g, 1.2 mmol) was added under stirring. A white precipitate, dicyclohexylurea (DCU), formed after ˜5 min and the mixture was stirred for 1 hour at 0° C. The reaction proceeded at 4° C. overnight without any agitation. DCU was then removed by filtration. The filtrate was concentrated to give a viscous oil containing some residual DCU. The crude product was re-dissolved in a small volume of THF and then filtered. This procedure was repeated until a clear THF solution was obtained. The solvent was removed and the product was then washed with hexane. Residual solvents were removed under vacuum until a constant weight was obtained. 1H-NMR (500 MHz, CDCl3, δ ppm): 2.64, 2.90, 5.21, 5.24, 5.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH:3]=[CH2:4].[CH2:7]1[CH2:12][CH2:11][CH:10]([N:13]=[C:14]=[N:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:9][CH2:8]1>C1COCC1>[C:1]([OH:6])(=[O:5])[CH2:2][CH:3]=[CH2:4].[C:14]([NH:13][CH:10]1[CH2:9][CH2:8][CH2:7][CH2:12][CH2:11]1)([NH:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1)=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC=C)(=O)O
Name
Type
product
Smiles
C(=O)(NC1CCCCC1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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